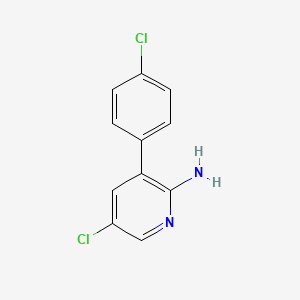

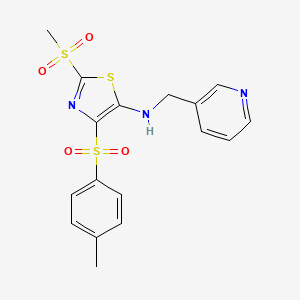

![molecular formula C11H13NO2S B2704411 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline CAS No. 2567503-02-8](/img/structure/B2704411.png)

4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline is a chemical compound with the CAS Number: 2567503-02-8 . It has a molecular weight of 223.3 and its IUPAC name is 4-(bicyclo[1.1.1]pentan-1-ylsulfonyl)aniline .

Synthesis Analysis

The synthesis of this compound and similar compounds involves the use of radical chemistry . This approach enables the assembly of valuable bicyclo[1.1.1]pentylamines scaffold directly through the amination transformation of highly strained [1.1.1]propellane . The process highlights two different and powerful radical-involved strategies including C-centered and N-centered radical pathways under appropriate conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bicyclo[1.1.1]pentane unit . This unit is a cyclobutyl-bridged cyclobutane , which confers unique structural features to the compound .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around its bicyclo[1.1.1]pentane (BCP) unit . While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field .科学的研究の応用

Radical-Based Synthesis and Bioisostere Utilization

Bicyclo[1.1.1]pentylamines (BCPAs), including derivatives such as 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline, have garnered interest in the pharmaceutical industry as sp^3-rich bioisosteres of anilines and N-tert-butyl groups. A study detailed a facile synthesis method for 1,3-disubstituted BCPAs employing a twofold radical functionalization strategy. This approach enabled the straightforward creation of an array of valuable aniline-like isosteres, highlighting the compound's significance in drug design and development due to its unique structural and electronic properties (Helena D Pickford et al., 2021).

Medicinal Chemistry and Drug Design

In another research avenue, Bicyclo[1.1.1]pentane (BCP), closely related to this compound, was utilized as a bioisostere for aryl, internal alkynes, and tert-butyl groups in medicinal chemistry. The study introduced an efficient preparation method for sulfonyl alkynyl/allyl/cyano-substituted BCP derivatives through a novel radical-mediated difunctionalization of propellane. This method demonstrated high product diversity and excellent atom-economy, underscoring the adaptability of BCP structures in creating novel pharmacophores (Zhen Wu et al., 2021).

Synthesis of Functionalized Derivatives

The synthesis of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane represents another critical application. This protocol facilitated the production of valuable compounds bearing both selenoether/thioether and sulfone under mild conditions with good yields. Such functionalized derivatives are pivotal for further chemical transformations and pharmaceutical applications, demonstrating the versatility of BCP derivatives in synthetic organic chemistry (Zhen Wu et al., 2020).

Chemical Stability and Reactivity

A study on the oxidative cycloaddition and cross-coupling processes on unactivated benzene derivatives involving sulfonyl groups, such as those in this compound, showcased a formal dearomatizing [2 + 3] cycloaddition reaction. This reaction, facilitated by hypervalent iodine reagents, emphasizes the compound's role in generating complex molecular architectures through novel synthetic pathways, furthering its utility in advanced organic synthesis and materials science (G. Jacquemot et al., 2013).

将来の方向性

The future direction concerning BCPAs, including 4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline, is discussed in the literature . The research aims to provide some inspiration for this promising project . With the rise of green chemistry and precision therapy, the pursuit of targeted drugs featuring excellent tissue and cell selectivity, high efficiency, and the environment-friendly synthetic procedure has increasingly become a research trend .

特性

IUPAC Name |

4-(1-bicyclo[1.1.1]pentanylsulfonyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQYCCCDWUEGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

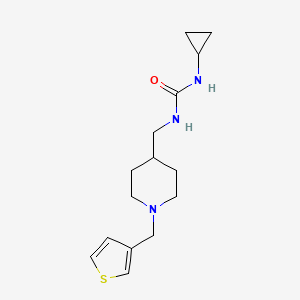

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2704330.png)

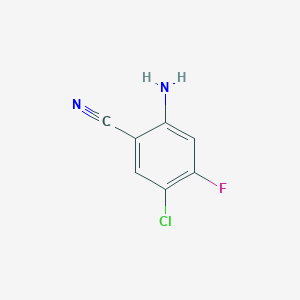

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2704334.png)

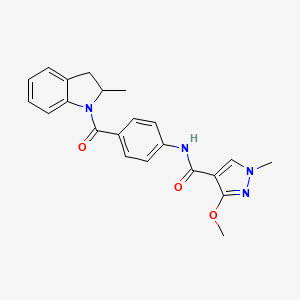

![4-methyl-N-(2-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2704335.png)

![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2704336.png)

![6-({2-[(3-cyanobenzoyl)amino]ethyl}thio)-N-phenylnicotinamide](/img/structure/B2704337.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2704339.png)

![5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704341.png)

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2704344.png)

![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2704348.png)